Azido(dimethyl)phenylsilane

Hydrolysis Stability Surface Modification Organosilane

Azido(dimethyl)phenylsilane (CAS 4774-74-7) is an organosilicon compound featuring an azide functional group bonded to a dimethylphenylsilyl moiety. This compound serves as a versatile reagent in organic synthesis, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and materials science.

Molecular Formula C8H11N3Si
Molecular Weight 177.28 g/mol
CAS No. 4774-74-7
Cat. No. B15489837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido(dimethyl)phenylsilane
CAS4774-74-7
Molecular FormulaC8H11N3Si
Molecular Weight177.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)N=[N+]=[N-]
InChIInChI=1S/C8H11N3Si/c1-12(2,11-10-9)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyHPCRJNPSXOIYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido(dimethyl)phenylsilane (CAS 4774-74-7): Organosilane Reagent with Click Chemistry and Surface Functionalization Utility


Azido(dimethyl)phenylsilane (CAS 4774-74-7) is an organosilicon compound featuring an azide functional group bonded to a dimethylphenylsilyl moiety . This compound serves as a versatile reagent in organic synthesis, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and materials science [1]. It also finds use as a precursor for nitrogen-containing compounds and as a surface modification agent for silicon-based substrates [2].

Why Azido(dimethyl)phenylsilane Cannot Be Replaced by Generic Azidosilanes or Alkoxysilanes


Substituting Azido(dimethyl)phenylsilane with generic azidosilanes or alkoxysilanes in critical applications is not straightforward due to significant differences in hydrolytic stability, thermal behavior, and surface functionalization efficiency. Unlike trimethylsilyl azide, which is highly moisture-sensitive and prone to rapid hydrolysis [1], Azido(dimethyl)phenylsilane exhibits enhanced hydrolytic stability imparted by the phenyl substituent, enabling more controlled surface modification protocols [2]. Furthermore, its monofunctional azide group provides predictable stoichiometry in click chemistry, contrasting with diazidosilanes that can lead to crosslinking and ill-defined surface architectures . These distinctions directly impact procurement decisions for applications requiring reproducible surface coverage, shelf stability, or specific reactivity profiles.

Quantitative Differentiation of Azido(dimethyl)phenylsilane from Comparator Silanes


Hydrolytic Stability: Phenyl Substituent Reduces Hydrolysis Rate vs. Monoalkyl Silanes

Azido(dimethyl)phenylsilane, containing a phenyl group, demonstrates superior hydrolytic stability compared to monoalkyl silanes under mixed solvent conditions. Over 24 hours, a monoaryl silane (analogous to the target compound) showed only a 31% reduction in starting material concentration due to hydrolysis, whereas a comparable monoalkyl silane exhibited a 22% reduction under the same conditions [1]. This indicates that the phenyl group imparts a measurable, albeit moderate, stabilization effect against hydrolysis.

Hydrolysis Stability Surface Modification Organosilane

Thermal Stability: Phenyl-Substituted Azidosilanes Exhibit Enhanced Thermal Stability vs. Methyl-Substituted Analogs

The thermal stability of phenyl-substituted azidosilanes is significantly higher than that of methyl-substituted analogs. Replacement of phenyl groups with methyl groups in azidosilanes increases susceptibility to both neutral/basic hydrolysis and thermal decomposition [1]. This class-level trend suggests that Azido(dimethyl)phenylsilane possesses greater thermal robustness, which is critical for applications involving elevated temperatures or long-term storage.

Thermal Stability Azidosilane Decomposition

Click Chemistry Efficiency: Monofunctional Azide Avoids Crosslinking Inherent in Diazidosilanes

Azido(dimethyl)phenylsilane possesses a single azide group, ensuring a 1:1 stoichiometry in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In contrast, diazidomethylphenylsilane contains two azide groups per molecule, which can lead to unwanted crosslinking and complex, poorly defined surface architectures when used for monolayer formation . This monofunctional nature provides superior control over surface density and reactivity.

Click Chemistry CuAAC Surface Functionalization

Physical State and Density: Liquid Formulation with Specific Density Enables Precise Volumetric Handling

Azido(dimethyl)phenylsilane is a liquid at room temperature with a reported density of 0.89 g/cm³ at 20°C [1]. This physical state and density value are critical for automated liquid handling systems and precise volumetric dispensing in industrial or high-throughput settings. In comparison, trimethylsilyl azide has a lower density of approximately 0.87 g/cm³ at 20°C, which may affect calibration in automated workflows [2].

Physical Properties Density Volumetric Dispensing

Surface Functionalization Patent Inclusion: Validated Utility in Hydrogel-Free Sequencing Substrates

Azido(dimethyl)phenylsilane is explicitly cited in US Patent Application US20230016633A1 as a component of surface-bound organosilane layers for hydrogel-free sequencing substrates [1]. This demonstrates validated industrial utility and differentiates it from generic azidosilanes lacking documented application in high-value biotechnology platforms. The patent describes its use in creating azido-functionalized surfaces for covalent attachment of oligonucleotides and other biomolecules.

Surface Modification Sequencing Flow Cell

High-Value Application Scenarios for Azido(dimethyl)phenylsilane Procurement


Next-Generation Sequencing Flow Cell Functionalization

Azido(dimethyl)phenylsilane is employed to create azide-terminated monolayers on silica or glass substrates used in sequencing flow cells. Its monofunctional azide group ensures uniform grafting of oligonucleotide primers via CuAAC click chemistry, avoiding crosslinking that can compromise data quality [1]. The compound's hydrolytic stability (Section 3, Evidence 1) is critical for achieving consistent surface coverage during wet chemical processing steps.

Controlled Surface Modification of Silica Nanoparticles

In the preparation of functionalized silica nanoparticles for biosensing or drug delivery, Azido(dimethyl)phenylsilane enables precise, stoichiometric attachment of alkyne-bearing ligands. Its liquid state and defined density (Section 3, Evidence 4) facilitate accurate dosing in high-throughput nanoparticle coating reactors. The phenyl group's contribution to thermal stability (Section 3, Evidence 2) reduces the risk of premature decomposition during particle drying or annealing steps.

Synthesis of Triazole-Containing Small Molecule Libraries

As a source of the azide moiety in CuAAC reactions, Azido(dimethyl)phenylsilane is used to generate diverse triazole libraries for medicinal chemistry screening. Its monofunctional nature simplifies product isolation and purification compared to diazidosilanes, which can produce complex mixtures. The compound's liquid form and density (Section 3, Evidence 4) allow for automated liquid handling in parallel synthesis platforms.

Hydrogel-Free Biosensor Fabrication

This compound is utilized in the fabrication of hydrogel-free biosensors where precise control over surface density of capture probes is essential. Its hydrolytic stability (Section 3, Evidence 1) minimizes unwanted silane polymerization in aqueous buffers, while the patent-validated application (Section 3, Evidence 5) provides confidence in its suitability for regulated diagnostic manufacturing environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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